(S)-(+)-1-Dimethylamino-2-propanol

Catalog No.
S1899087
CAS No.
53636-17-2
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Dimethylamino-2-propanol

CAS Number

53636-17-2

Product Name

(S)-(+)-1-Dimethylamino-2-propanol

IUPAC Name

(2S)-1-(dimethylamino)propan-2-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1

InChI Key

NCXUNZWLEYGQAH-YFKPBYRVSA-N

SMILES

CC(CN(C)C)O

Canonical SMILES

CC(CN(C)C)O

Isomeric SMILES

C[C@@H](CN(C)C)O

1-(Dimethylamino)-2-propanol is a tertiary amine characterized by a hydroxyl group attached to a propanol backbone. It has a molar mass of approximately 103.16 g/mol and exists as a colorless liquid at room temperature. The compound is soluble in water and exhibits a pH value of around 11 in aqueous solutions . Its boiling point ranges from 125 to 127 °C, while its melting point is notably low at -85 °C .

DMAP is flammable, harmful if swallowed, and causes severe skin burns and eye damage [].

Safety Information:

  • H226: Flammable liquid and vapor [].
  • H302: Harmful if swallowed [].
  • H314: Causes severe skin burns and eye damage [].

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. [].
  • P233: Keep container tightly closed [].
  • P280: Wear protective gloves/protective clothing/eye protection/face protection/hearing protection [].
  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell [].
  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [shower] [].

Asymmetric Synthesis

Due to its chirality, (S)-(+)-1-Dimethylamino-2-propanol can be used as a chiral auxiliary or ligand in asymmetric synthesis. Chiral auxiliaries and ligands help control the stereochemistry of a reaction, leading to the formation of a specific enantiomer of a product. This is crucial in developing drugs and other pharmaceuticals, as often only one enantiomer possesses the desired biological activity. ""

Due to its functional groups. It is particularly reactive with carbon dioxide, forming carbamate derivatives, which are of interest in carbon capture technologies . The kinetics of this reaction have been studied extensively, demonstrating the compound's potential as a CO₂ absorbent when mixed with other amines .

The biological activity of 1-(dimethylamino)-2-propanol has been explored in several studies. It has been identified as a potential corrosion inhibitor for metals like copper when used in alkaline solutions, showcasing its utility in protecting against oxidative damage . Additionally, its role in enhancing the solubility of gases such as carbon dioxide makes it significant in environmental applications.

Synthesis of 1-(dimethylamino)-2-propanol can be achieved through several methods:

  • Alkylation of Dimethylamine: This method involves the reaction of dimethylamine with propylene oxide under controlled conditions.
  • Reduction of N,N-Dimethyl-2-hydroxypropylamine: This involves the reduction of corresponding amides or nitriles.
  • Direct amination: Utilizing various reagents to introduce the dimethylamino group onto the propanol structure .

1-(Dimethylamino)-2-propanol finds applications across multiple domains:

  • Chemical Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Corrosion Inhibition: Its effectiveness in preventing metal corrosion makes it valuable in industrial settings.
  • Carbon Capture: The compound is being evaluated for its potential use in capturing carbon dioxide from industrial emissions .

Recent studies have focused on the interactions between 1-(dimethylamino)-2-propanol and metal cations, revealing synergistic effects that enhance its performance as a corrosion inhibitor. For instance, combining this compound with nickel ions has shown promising results in protecting copper surfaces from corrosion . These findings suggest that the compound's interactions can be tailored for specific applications.

Several compounds share structural similarities with 1-(dimethylamino)-2-propanol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
N,N-DimethylisopropanolamineC₅H₁₃NOSimilar structure; used primarily as a solvent.
N,N-Dimethyl-2-hydroxypropylamineC₅H₁₃NOExhibits similar reactivity but differs in application scope.
2-Amino-2-methyl-1-propanolC₄H₉NOUsed primarily as a solvent and reagent; less biologically active.

These compounds share functional characteristics but differ in their specific applications and biological activities, highlighting the unique role of 1-(dimethylamino)-2-propanol in various chemical and industrial processes.

(S)-(+)-1-Dimethylamino-2-propanol represents a chiral tertiary amino alcohol with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol [1] [2] [3]. The compound possesses a single stereogenic center at the C2 carbon atom, which bears the hydroxyl group and establishes the absolute configuration as (S) according to the Cahn-Ingold-Prelog priority rules [1] [4].

The molecular structure features a three-carbon propanol backbone with a dimethylamino group (-N(CH₃)₂) attached to the primary carbon (C1) and a hydroxyl group (-OH) attached to the secondary carbon (C2) [5] . This arrangement creates a chiral center at C2, where four different substituents are arranged tetrahedrally: a hydroxyl group, a hydrogen atom, a methyl group, and a carbon bearing the dimethylamino functionality [1] .

The stereochemical designation (S) indicates that when the molecule is oriented with the lowest priority substituent (hydrogen) pointing away from the observer, the remaining three substituents arranged in order of decreasing priority (hydroxyl > dimethylaminomethyl > methyl) follow a counterclockwise path [4] [7]. This absolute configuration is responsible for the compound's optical activity, exhibiting a positive specific rotation, hence the (+) designation in its nomenclature [1] .

The presence of both basic nitrogen and acidic hydroxyl functionalities within the same molecule creates an amphoteric character that significantly influences its chemical behavior and intermolecular interactions [9]. The dimethylamino group adopts a pyramidal geometry with the nitrogen atom at the apex, while the hydroxyl group can participate in hydrogen bonding both as a donor and acceptor [10].

Physicochemical Characteristics

Boiling Point, Melting Point, and Density

The thermal and physical properties of (S)-(+)-1-Dimethylamino-2-propanol reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point range of 125-127°C at standard atmospheric pressure (1013 hPa) [2] [3] [11], which is notably higher than simple tertiary amines of comparable molecular weight due to extensive hydrogen bonding capabilities of the hydroxyl group [10] [3].

PropertyValueConditions
Boiling Point125-127°C1013 hPa
Melting Point-85°CStandard conditions
Density0.85 g/cm³20°C
Refractive Index1.419320°C, 589 nm

The melting point of -85°C indicates that the compound remains liquid over a wide temperature range under normal conditions [2] [3] [11]. This low melting point suggests relatively weak intermolecular forces in the solid state, despite the presence of hydrogen bonding groups [12]. The density of 0.85 g/cm³ at 20°C places it in the typical range for organic compounds containing both amine and alcohol functionalities [3] [11].

The refractive index of 1.4193 (measured at 20°C and 589 nm) provides information about the compound's optical density and polarizability [3]. This value is consistent with aliphatic amino alcohols and reflects the electron distribution around the nitrogen and oxygen heteroatoms [10] [13].

Solubility and pH Behavior

(S)-(+)-1-Dimethylamino-2-propanol demonstrates complete miscibility with water, a property attributed to its ability to form multiple hydrogen bonds through both the hydroxyl and dimethylamino groups [10] [3]. The compound also exhibits solubility in most organic solvents, making it versatile for various chemical applications [10] [11].

The aqueous solution behavior of the compound is particularly noteworthy. When dissolved in water at a concentration of 100 g/L at 20°C, the solution exhibits a pH of 11, indicating strong basic character [9] [3]. This alkaline behavior results from the basicity of the dimethylamino group, which readily accepts protons from water molecules according to the following equilibrium:

$$ \text{(CH₃)₂NCH₂CH(OH)CH₃} + \text{H₂O} \rightleftharpoons \text{(CH₃)₂N⁺H CH₂CH(OH)CH₃} + \text{OH⁻} $$

The compound's amphiphilic nature, possessing both hydrophilic (hydroxyl and amino groups) and hydrophobic (alkyl chains) components, contributes to its excellent solubility characteristics across different solvent systems [14]. This property has been exploited in applications such as carbon dioxide absorption studies, where the compound functions as an effective CO₂ capture agent in aqueous solutions [14] [15].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about (S)-(+)-1-Dimethylamino-2-propanol through analysis of both ¹H and ¹³C nuclei. In ¹H NMR analysis conducted in CDCl₃ at 90 MHz, the compound exhibits characteristic signal patterns that confirm its structural identity [16].

The ¹H NMR spectrum displays distinct resonances corresponding to different proton environments within the molecule. Key signals include those assigned as peaks A at δ 3.78 ppm and B at δ 3.50 ppm [16]. These chemical shifts are consistent with protons adjacent to electronegative heteroatoms (oxygen and nitrogen), reflecting the deshielding effects of these functional groups [17].

The dimethylamino group typically produces a characteristic singlet for the N(CH₃)₂ protons, appearing around δ 2.2-2.4 ppm due to the electron-donating effect of nitrogen [17] [16]. The CH₂ protons adjacent to nitrogen appear as a multiplet in the δ 2.2-2.6 ppm region, while the secondary CH proton bearing the hydroxyl group resonates further downfield due to the deshielding effect of the oxygen atom [16].

¹³C NMR spectroscopy reveals the carbon framework of the molecule, with signals corresponding to the methyl carbons of the dimethylamino group, the CH₂ carbon adjacent to nitrogen, the secondary carbon bearing the hydroxyl group, and the terminal methyl carbon [17]. The carbon bearing the hydroxyl group typically appears around δ 65-70 ppm, consistent with secondary alcohols [16].

Infrared (IR) and Mass Spectrometry (MS) Profiles

Infrared spectroscopy of (S)-(+)-1-Dimethylamino-2-propanol provides information about the functional groups present in the molecule. The FTIR spectrum, recorded as a 10% solution in CHCl₃ with 4 cm⁻¹ resolution, exhibits characteristic absorption bands for the major functional groups [18].

The most prominent feature in the IR spectrum is the broad O-H stretching vibration, typically appearing in the 3200-3600 cm⁻¹ region [19] [18]. This broad absorption results from hydrogen bonding interactions between molecules, both in solution and in the neat compound. The C-N stretching vibrations appear in the 1000-1300 cm⁻¹ region, while C-O stretching occurs around 1050-1150 cm⁻¹ [19] [18].

Spectroscopic MethodKey CharacteristicsConditions/Notes
¹H NMRδ 3.78 (A), 3.50 (B)CDCl₃, 90 MHz
FTIRO-H stretch (3200-3600 cm⁻¹)10% in CHCl₃
MS (EI)M⁺- 103, base peak 5875 eV

Mass spectrometry analysis using electron ionization (EI) at 75 eV provides detailed fragmentation information about the compound [18] [16]. The molecular ion peak appears at m/z 103 with relatively low intensity (3.7%), which is typical for amino alcohols that undergo extensive fragmentation [18] [20].

The most significant fragment appears at m/z 58 with 100% relative intensity (base peak), corresponding to the [N(CH₃)₂CH₂]⁺ ion formed through α-cleavage adjacent to the nitrogen atom [18] [16]. This fragmentation pattern is characteristic of tertiary amines, where the most stable cationic fragment contains the nitrogen center [20].

m/zRelative Intensity (%)Fragment Assignment
1033.7M⁺- (Molecular ion)
885.0[M-CH₃]⁺
58100.0[N(CH₃)₂CH₂]⁺ (Base peak)
448.3[C₂H₄N(CH₃)]⁺
429.1[C₂H₄N(CH₃)₂]⁺-
306.3[CH₂OH]⁺

Reductive amination represents one of the most widely employed methodologies for synthesizing (S)-(+)-1-dimethylamino-2-propanol, offering excellent stereochemical control and high yields. This approach utilizes (S)-(+)-1-amino-2-propanol as the starting material, ensuring preservation of the desired stereochemical configuration throughout the transformation [2].

The process proceeds through a well-defined mechanistic pathway involving formaldehyde coordination with the amino group to form an iminium intermediate, followed by selective reduction under controlled hydrogenation conditions . The optimal reaction parameters include temperature maintenance at 125°C under elevated pressure conditions of 56,255.6 Torr for approximately one hour in aqueous medium [2]. Ruthenium on carbon catalyst (5 weight percent) demonstrates exceptional activity and selectivity for this transformation, with reaction completion achievable within short timeframes under optimized conditions [2].

The methodology benefits from several advantageous characteristics including scalability, efficiency, and compatibility with industrial production requirements. Catalyst efficiency studies reveal that ruthenium on carbon catalysts maintain high activity and selectivity throughout the reductive amination process, with reaction monitoring facilitated through gas chromatography to ensure optimal isomer content and product purity . The stereochemical integrity remains preserved due to the mild reaction conditions and the absence of racemization-inducing factors.

Industrial implementation considerations include hydrogen gas handling requirements, catalyst recovery protocols, and product purification strategies. The process demonstrates excellent atom economy and minimal waste generation, making it environmentally advantageous for large-scale manufacturing applications [2] [3].

Eschweiler-Clarke Methylation Optimization

The Eschweiler-Clarke methylation methodology represents a cost-effective and industrially viable approach for producing (S)-(+)-1-dimethylamino-2-propanol through selective N-methylation of amino alcohols [4] [5]. This patented process, described in United States Patent 3,402,203A, provides a robust framework for N,N-dimethylamino alcohol preparation with high selectivity and yield [5].

The reaction mechanism involves formaldehyde coordination with the amino group to form iminium ion intermediates, followed by formic acid-mediated reduction. The formic acid functions as both a reducing agent and reaction medium, converting iminium ions to dimethylated amines through hydride transfer mechanisms [4] [5]. Carbon dioxide evolution serves as the thermodynamic driving force, rendering the transformation irreversible and preventing over-methylation to quaternary ammonium species [4].

Optimized reaction conditions encompass temperature ranges from 100°C to 170°C, with preferential operation around 150°C for optimal selectivity [5]. Reaction duration varies from 1 to 20 hours depending on temperature selection, with pressure maintenance from atmospheric to 300 pounds per square inch [5]. Water removal through azeotropic distillation using solvents such as toluene or cyclohexane enhances reaction efficiency and product recovery [5].

Critical process parameters include formic acid concentration control, neutralization protocols using sodium hydroxide to prevent isomerization, and distillation procedures for product isolation [5]. The methodology utilizes inexpensive, readily available raw materials and allows selective production of desired isomers through controlled formic acid presence [5]. Quality control measures include formaldehyde purification to remove methanol stabilization solvents, preventing side reactions and impurity formation .

Recent mechanochemical approaches have demonstrated enhanced efficiency for N-methylation reactions, utilizing vibrational ball mills to achieve rapid transformations within 20 minutes at 30 Hz frequency with yields ranging from 78 to 95 percent [6]. This advancement offers potential for reducing energy consumption and improving process sustainability in industrial applications.

Catalytic Hydrogenation Techniques

Advanced catalytic hydrogenation methodologies have emerged as highly efficient approaches for synthesizing chiral amino alcohols with exceptional stereochemical control. Ruthenium-catalyzed asymmetric transfer hydrogenation represents a particularly powerful technology that operates without pressurized equipment requirements, offering significant operational advantages for industrial implementation [7] [8].

The methodology utilizes ruthenium amino alcohol complexes as catalysts for enantioselective transformations, achieving enantiomeric excesses exceeding 99 percent with high isolated yields [7] [8]. The catalytic system demonstrates remarkable efficiency for accessing drug molecules containing chiral 1,2-amino alcohol functionality through direct hydrogenation of unprotected α-ketoamines [7]. Temperature optimization studies reveal optimal performance at reduced temperatures, with reactions conducted at 0°C yielding enantiomeric excesses up to 97 percent [9].

Mechanistic investigations utilizing density functional theory calculations elucidate the crucial importance of hydrogen bonding between carbonyl functionality and amine protons in the ligand structure [10]. The formation of intramolecular hydrogen-hydrogen bonds and planar hydrogen-ruthenium-nitrogen-hydrogen moieties proves essential for achieving high enantioselectivity [10]. Chiral induction effects result from steric interactions between ketone substrates and ligand backbone structures in ruthenium catalysts [10].

Catalyst development has focused on amino alcohol ligand optimization, with systematic variation of substituents at the 1-position and amine functionality significantly influencing enantioselectivity outcomes [10]. The most effective chiral amino alcohol ligands demonstrate capability for reducing acetophenone at 0°C with up to 97 percent enantiomeric excess [9]. Ligand coordination studies confirm that active catalysts contain one ligand per metal center, coordinating in a bidentate nitrogen-oxygen fashion [9].

Industrial considerations include catalyst stability, turnover numbers, and recyclability. Ruthenium complexes maintain activity throughout multiple reaction cycles, with turnover numbers exceeding 2,000 under optimized conditions using fluorinated alcohol solvents [11]. Process integration with continuous flow reactors enables precise control over reaction parameters while maintaining high yield and product purity .

Industrial-Scale Production Challenges

Industrial manufacturing of (S)-(+)-1-dimethylamino-2-propanol presents multifaceted challenges encompassing raw material quality, process control, catalyst management, and economic considerations. Price volatility of critical precursor chemicals disrupts cost predictability in manufacturing operations, requiring robust supply chain management strategies [13].

Raw Material Quality Control

Formaldehyde stabilization presents significant challenges due to methanol contamination, which must be completely removed before reaction initiation to prevent side reactions and impurity formation . Pre-purification protocols involve distillation procedures to achieve methanol-free formaldehyde suitable for high-purity synthesis applications. Quality control testing includes gas chromatography-mass spectrometry analysis to verify absence of stabilization solvents and other potential contaminants .

Catalyst Stability and Management

Ruthenium catalyst deactivation represents a major economic concern due to precious metal costs and reduced process efficiency [3]. Catalyst regeneration protocols involve careful temperature control during reduction procedures, with hydrogen pretreatment required for maintaining metallic nickel activity [15] [16]. Nickel catalyst sintering occurs under elevated temperature conditions, necessitating chromium promoter addition to improve copper dispersion and prevent catalyst degradation [3].

Support composition significantly affects catalytic performance, with hydroxyapatite-supported nickel demonstrating order-of-magnitude activity improvements compared to silica-supported alternatives [15] [16]. Basic site density on hydroxyapatite supports stabilizes alkoxide intermediates and suppresses disproportionation reactions that reduce selectivity toward primary amines [15] [16].

Process Control and Monitoring

Temperature and pressure control requirements demand sophisticated monitoring systems to maintain optimal reaction conditions. pH management proves critical for Eschweiler-Clarke methylation reactions, with chloride release cessation occurring below pH 4.6 [17]. Highly buffered medium utilization maintains pH approximately 7, enabling complete chloride release and optimal conversion rates [17].

Advanced process monitoring incorporates real-time analysis techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy for reaction progress assessment. Automation systems provide consistent process control while reducing human error factors that contribute to batch-to-batch variability [13].

Economic and Environmental Factors

Energy consumption optimization focuses on heat integration and solvent recovery systems to minimize operational costs. Precious metal catalyst recycling programs reduce raw material expenses while addressing sustainability concerns. Solvent emission control systems ensure regulatory compliance while minimizing environmental impact [13].

Market analysis indicates expected growth rates of 10.3 percent compound annual growth rate for 3-dimethylamino-1-propanol markets, driven by expanding pharmaceutical and agricultural applications [18]. Regional demand patterns show Asia-Pacific dominance with approximately 40 percent market share, followed by North America at 30 percent market contribution [18].

Purification and Enantiomeric Purity Assurance

Enantiomeric purity determination and purification of (S)-(+)-1-dimethylamino-2-propanol requires sophisticated analytical methodologies and separation techniques to achieve pharmaceutical-grade specifications. Multiple complementary approaches provide comprehensive quality assurance for stereochemical integrity and optical purity.

High-Performance Liquid Chromatography Methods

Chiral stationary phase liquid chromatography represents the gold standard for enantiomeric purity determination, utilizing specialized column materials designed for amino alcohol separation [19]. Daicel Chiralcel OD columns demonstrate exceptional performance with mobile phase compositions of 99.5:0.5 hexane:2-propanol mixture at 1.0 milliliter per minute flow rate [20]. Detection limits achieve high sensitivity levels enabling accurate quantification of minor enantiomeric impurities [20].

Acetylated β-cyclodextrin stationary phases, specifically SUMICHIRAL OA-7700, exhibit excellent performance for chiral amine and amino alcohol separations in reversed-phase mode [19]. Conventional phosphate buffer mobile phases eliminate requirements for specialized modifiers, simplifying analytical method development procedures [19]. Baseline resolution achievement for amino alcohol enantiomers enables precise optical purity determination with separation factors exceeding 1.1 for target compounds [19].

Column durability studies demonstrate stability under acidic conditions for extended periods, with performance maintained through 312 hours of continuous operation without degradation of peak shape or enantioselectivity [19]. pH effects on retention time show significant variation from pH 3 to 7, with optimal peak shape and retention achieved under acidic conditions at pH 3.0 [19].

Advanced Analytical Techniques

Supercritical fluid chromatography utilizing Chiralcel OD columns provides superior sensitivity and resolution for enantiomeric analysis [20]. Operating conditions include 4 percent methanol modifier at 180 pounds per square inch pressure with 3.0 milliliter per minute flow rate [20]. Detection at 220 nanometers wavelength enables quantification of enantiomeric ratios with exceptional precision, achieving baseline separation with retention time differences enabling accurate integration [20].

Electronic circular dichroism detection coupled with high-performance liquid chromatography offers direct online analysis capabilities without requiring chiral column separation [21]. The methodology provides simultaneous determination of material conversion ratios and absolute optical purity through measurement of g-factors describing enantiomeric ratios in reaction mixtures [21]. This approach eliminates tedious isolation procedures while providing rapid, accurate enantiomeric excess determination [21].

Derivatization Strategies

Gas chromatography with chiral stationary phases requires derivatization of amino groups using trifluoroacetic anhydride or isopropyl isocyanate [22]. Isopropyl isocyanate derivatives demonstrate higher enantioselectivity compared to trifluoroacetic anhydride derivatives for amino alcohol substrates [22]. Aromatic analytes consistently show superior enantioselectivities compared to aliphatic analogs on proline-based chiral stationary phases [22].

O-phthaldialdehyde derivatization enables sensitive detection of primary amino alcohols with mercaptoethanol co-reactant formation [23]. Polysaccharide-based chiral columns provide excellent enantioseparation with resolution values exceeding 2.0 for derivatized amino alcohol products [23]. Optimization studies encompass column temperature effects, acetonitrile content variation, buffer pH adjustment, and buffer concentration optimization for enhanced separation performance [23].

Quality Assurance Protocols

Enantiomeric excess determination utilizes integration of well-resolved proton signals in nuclear magnetic resonance spectroscopy with chiral solvating agents [24]. BINOL-amino alcohol chiral solvating agents demonstrate excellent enantiodifferentiation properties with non-equivalent chemical shifts up to 0.641 parts per million for mandelic acid derivatives [24]. Quantitative enantiomeric excess calculations based on integration ratios provide accurate determination of stereochemical purity [24].

Optical rotation measurements provide rapid bulk assessment of enantiomeric purity, though accuracy limitations arise from trace impurity interference [25] [26]. Correlation with literature optical rotation values requires careful purification to remove trace contaminants that affect measured values [25]. Enantiomeric excess calculations utilize the relationship between optical purity and percentage excess of major enantiomer over minor enantiomer [26].

Industrial Implementation

UNII

Y46IE54IB6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

53636-17-2

Wikipedia

(S)-(+)-1-Dimethylamino-2-propanol

Dates

Last modified: 08-16-2023

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